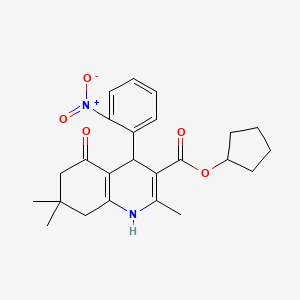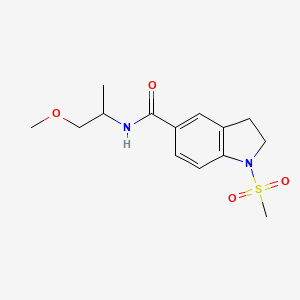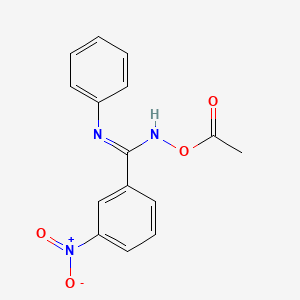
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. This compound has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine are discussed in
Mécanisme D'action
The mechanism of action of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine varies depending on its application. As an anticancer agent, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of protein kinases. As a selective COX-2 inhibitor, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces inflammation and pain by inhibiting the production of prostaglandins. As a protein kinase inhibitor, this compound inhibits the activity of specific protein kinases involved in various cellular processes.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent biological activity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.
Orientations Futures
There are several future directions for research on N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for its anticancer activity. In pharmacology, more research is needed to determine the selectivity and safety of this compound as a COX-2 inhibitor. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and their role in cellular processes. Additionally, the potential applications of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine in other scientific fields, such as neuroscience and immunology, should be explored.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine involves the reaction of cyclohexylmethylamine, 2-methylphenyl isocyanate, and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In pharmacology, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential as a selective COX-2 inhibitor. In biochemistry, this compound has been investigated for its potential as a protein kinase inhibitor.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-7-5-6-10-15(13)16-12-19-21-17(20-16)18-11-14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGTVLORITWSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)




![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)